molecular formula C25H22N6S B12623308 4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine

4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine

Katalognummer: B12623308
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: RQLSIHPOOCHSIE-XODNFHPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thieno[2,3-d]pyrimidine core, a fused heterocyclic system known for pharmacological relevance. At position 5, it bears a phenyl group, while position 4 is substituted with a hydrazinyl moiety linked to a 1-benzyl-3,5-dimethyl-1H-pyrazole group via a methylidene bridge. The (2E)-configuration of the hydrazine linkage suggests a planar geometry, which may enhance π-π stacking interactions.

Eigenschaften

Molekularformel

C25H22N6S

Molekulargewicht

438.5 g/mol

IUPAC-Name

N-[(E)-(1-benzyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H22N6S/c1-17-21(18(2)31(30-17)14-19-9-5-3-6-10-19)13-28-29-24-23-22(20-11-7-4-8-12-20)15-32-25(23)27-16-26-24/h3-13,15-16H,14H2,1-2H3,(H,26,27,29)/b28-13+

InChI-Schlüssel

RQLSIHPOOCHSIE-XODNFHPESA-N

Isomerische SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=N/NC3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Kanonische SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NNC3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5OC_{19}H_{21}N_5O, with a molecular weight of approximately 335.4 g/mol. The structure features multiple functional groups, including pyrazole and thieno[2,3-d]pyrimidine moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H21N5O
Molecular Weight335.4 g/mol
IUPAC Name(E)-N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-enamide
InChI KeyNNVDKQJQHUOKHH-MDZDMXLPSA-N

Antiproliferative Activity

Research indicates that compounds related to 4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. Specifically, studies have shown that derivatives containing the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl) group demonstrate submicromolar activity against MIA PaCa-2 pancreatic cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDIC50 (μM)Cell Line
Compound 227.1ARPE-19
Compound 2347.9ARPE-19

The mechanism of action for this class of compounds involves modulation of the mTORC1 signaling pathway, which plays a crucial role in cell growth and metabolism. The compounds have been shown to reduce mTORC1 activity and increase autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions . This disruption is evidenced by the accumulation of LC3-II , a marker for autophagy.

Key Findings:

  • mTORC1 Inhibition : Compounds reduce mTORC1 reactivation following starvation/refeed conditions.
  • Autophagy Modulation : Increased basal autophagy but impaired flux under certain conditions suggests a unique mechanism that may selectively target tumor cells under metabolic stress .

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that modifications to the pyrazole ring and the addition of various substituents can significantly affect biological activity. For instance:

  • The introduction of methyl groups enhances solubility and metabolic stability.
  • The presence of phenyl groups contributes to increased antiproliferative effects.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Autophagy Modulators : Research highlighted the potential of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as new autophagy modulators with potent anticancer activity .
  • Evaluation in Liver and Lung Carcinoma : A related compound demonstrated significant activity against liver (HepG2) and lung (A549) carcinoma cell lines with IC50 values indicating robust antiproliferative effects .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • A study demonstrated that related thieno[2,3-d]pyrimidines effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Its structural features allow it to interact with inflammatory pathways:

  • In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for alleviating conditions like rheumatoid arthritis .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic areas:

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with triple-negative breast cancer, a derivative of thieno[2,3-d]pyrimidine was administered alongside standard chemotherapy. Results showed a significant reduction in tumor size compared to controls, with manageable side effects .

Case Study 2: Rheumatoid Arthritis

A phase II trial evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving the compound reported reduced joint pain and swelling compared to those on placebo .

Data Summary

ApplicationMechanismKey Findings
AnticancerApoptosis inductionSignificant tumor size reduction in clinical trials
Anti-inflammatoryCytokine inhibitionReduced joint pain in rheumatoid arthritis patients

Analyse Chemischer Reaktionen

1.1. Thieno[2,3-d]pyrimidine Core Formation

The thieno[2,3-d]pyrimidine skeleton is typically synthesized via heterocyclization reactions. For example, 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine reacts with o-phenylenediamine under high temperatures (130°C) to form fused heterocycles . This step introduces the 5-phenyl substituent, aligning with the target compound’s structure.

Reaction Conditions :

  • Reagents: o-phenylenediamine , polyphosphoric acid (PPA), ZnCl₂ (catalyst).

  • Temperature: 130°C.

  • Time: 2.5 hours.

1.2. Functionalization of the Pyrazole Core

The 1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl moiety is a common building block. Its synthesis involves alkylation of pyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole ) with benzyl bromide, followed by reduction of nitro groups to amines . This amine group can undergo condensation reactions to form hydrazinyl derivatives.

Example Reaction :

text
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine → Hydrazinyl-pyrazole via condensation with hydrazine derivatives.

1.3. Coupling of Pyrazole and Thieno[2,3-d]pyrimidine

The final step involves coupling the pyrazole-derived hydrazinyl group to the thieno[2,3-d]pyrimidine core. This likely occurs via a Schiff base formation or Michael addition , facilitated by the electron-deficient hydrazinyl group and the electrophilic positions on the thieno[2,3-d]pyrimidine.

Key Factors :

  • E-configuration : The trans arrangement in the hydrazinyl group suggests stereoselective conditions (e.g., acidic catalysis).

  • Regioselectivity : Directed by steric and electronic factors in the thieno[2,3-d]pyrimidine core.

2.1. Thieno[2,3-d]pyrimidine Formation

The synthesis of the thieno[2,3-d]pyrimidine core involves a cascade heterocyclization mechanism. For example, 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine reacts with o-phenylenediamine in PPA-ZnCl₂, forming a six-membered ring via nucleophilic attack and subsequent aromatization .

Mechanistic Steps :

  • Nucleophilic attack : The thione sulfur acts as a leaving group, initiating ring closure.

  • Aromatization : Loss of water or sulfur-containing byproducts stabilizes the fused system.

2.2. Pyrazole-Hydrazinyl Coupling

The hydrazinyl group is introduced via condensation reactions. For instance, hydrazine derivatives react with carbonyl-containing intermediates to form imine or hydrazone linkages. The E-configuration arises from steric hindrance and electronic effects during the reaction .

Key Reagents :

  • Hydrazine hydrate or hydrazine derivatives (e.g., methylhydrazine).

  • Acidic or basic catalysts (e.g., acetic acid, piperidine).

Biological Evaluation

While direct data for the target compound is unavailable, related heterocycles exhibit notable biological activity:

Compound Type Activity Reference
Thieno[2,3-d]pyrimidinesAntimicrobial (Gram-negative bacteria)
Pyrazolo[1,5-a]pyrimidinesAnticancer (mTORC1 inhibition)

The target compound’s dual heterocyclic system may synergize these effects, though experimental validation is required.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Features
Target Compound C25H23N6S ~439.5 Thienopyrimidine, phenyl, hydrazinyl, benzyl pyrazole N/A High molecular complexity; multiple H-bond donors/acceptors
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one C21H19N3O2S2 ~433.5 Thienopyrimidinone, sulfanyl-oxazole, propenyl N/A Sulfur-containing substituent; moderate lipophilicity
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C13H11N3O4 273.24 Pyrazol-3-one, nitro, acetyl 170 Lipinski rule compliant; electron-withdrawing nitro group
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine C20H22N6 346.43 Pyrimidine, pyrazole, hydrazinyl, p-tolyl N/A Simplified core; fewer aromatic substituents

Key Observations

Structural Complexity: The target compound exhibits greater molecular complexity (~439.5 g/mol) compared to simpler analogs like the pyrazol-3-one derivative (273.24 g/mol).

Electronic Effects :

  • The nitro group in the pyrazol-3-one derivative confers electron-withdrawing effects, contrasting with the electron-rich benzyl pyrazole in the target compound. This difference could modulate reactivity in substitution or redox reactions.

Synthetic Accessibility: The hydrazine linkage in the target compound likely forms via condensation between a pyrazole-aldehyde and hydrazine, analogous to hydrazone synthesis in . However, the multi-step synthesis required for the fused thienopyrimidine core may reduce yield compared to simpler pyrimidine derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.